6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride
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Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride: is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride typically involves the oxidation of 2,3-cyclopentenopyridine analogues. One efficient method employs manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C. This method yields the desired compound with high chemoselectivity and efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and scalable catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the CH2 group adjacent to the pyridine moiety.
Reduction: It can be reduced under appropriate conditions to yield various derivatives.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various alkylating agents and nucleophiles can be used under mild conditions.
Major Products:
Oxidation: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Reduced derivatives of the parent compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic structures. It serves as an intermediate in various organic synthesis reactions.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives may exhibit activity against various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of biological macromolecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A closely related compound that differs by the presence of a carbonyl group instead of an amine group.
Cyclopenta[b]pyridine derivatives: These compounds share the core structure but have different substituents, leading to varied chemical and biological properties.
Uniqueness: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride is unique due to its specific amine group, which allows for distinct interactions in chemical reactions and biological systems
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-7-3-4-8-6(7)2-1-5-10-8;/h1-2,5,7H,3-4,9H2;1H |
InChI Key |
OTBHYKHIMPUOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CC=N2.Cl |
Origin of Product |
United States |
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